molecular formula C10H12BrNO4 B12543793 1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene CAS No. 144587-70-2

1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene

Cat. No.: B12543793
CAS No.: 144587-70-2
M. Wt: 290.11 g/mol
InChI Key: NNADCTMUCZMINC-UHFFFAOYSA-N
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Description

1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene is an organic compound that features a nitrobenzene ring substituted with a bromoethoxyethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene typically involves the reaction of 2-nitrophenol with 2-(2-bromoethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-nitrophenol is replaced by the bromoethoxyethoxy group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used[][4].

Major Products Formed

Scientific Research Applications

1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The bromoethoxyethoxy group acts as a leaving group in nucleophilic substitution reactions, while the nitro group can be reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(2-Bromoethoxy)ethoxy]-2-nitrobenzene is unique due to the presence of both a nitro group and a bromoethoxyethoxy group. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry .

Properties

CAS No.

144587-70-2

Molecular Formula

C10H12BrNO4

Molecular Weight

290.11 g/mol

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-2-nitrobenzene

InChI

InChI=1S/C10H12BrNO4/c11-5-6-15-7-8-16-10-4-2-1-3-9(10)12(13)14/h1-4H,5-8H2

InChI Key

NNADCTMUCZMINC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCOCCBr

Origin of Product

United States

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